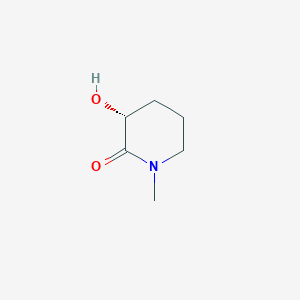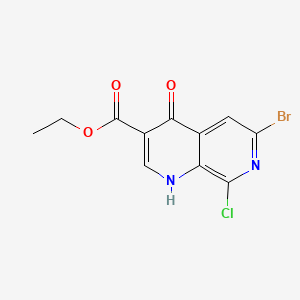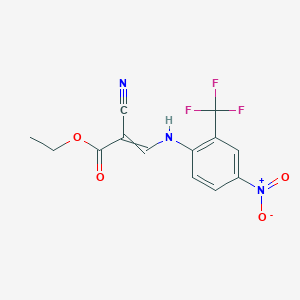
4-Bromo-2-fluoro-3-iodo-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-fluoro-3-iodo-1,1’-biphenyl is a complex organic compound with the molecular formula C12H7BrFI It is a biphenyl derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the biphenyl scaffold
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-3-iodo-1,1’-biphenyl typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-fluoro-3-iodo-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form biphenyl derivatives with different oxidation states. Reduction reactions can also be employed to modify the functional groups.
Coupling Reactions: The compound is often used in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various biphenyl derivatives with different functional groups attached.
Applications De Recherche Scientifique
4-Bromo-2-fluoro-3-iodo-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and liquid crystals
Mécanisme D'action
The mechanism of action of 4-Bromo-2-fluoro-3-iodo-1,1’-biphenyl involves its interaction with various molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-fluorobiphenyl
- 2-Bromo-4-fluoro-1-iodobenzene
- (4-bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(4-chlorophenyl)methanol)
Uniqueness
4-Bromo-2-fluoro-3-iodo-1,1’-biphenyl is unique due to the simultaneous presence of bromine, fluorine, and iodine atoms on the biphenyl scaffold. This combination of halogens imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C12H7BrFI |
|---|---|
Poids moléculaire |
376.99 g/mol |
Nom IUPAC |
1-bromo-3-fluoro-2-iodo-4-phenylbenzene |
InChI |
InChI=1S/C12H7BrFI/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7H |
Clé InChI |
ROOPRHPLQBNCSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)Br)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




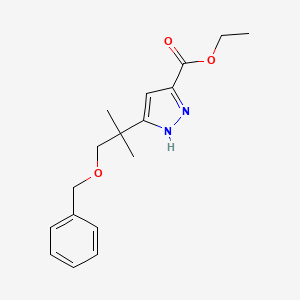
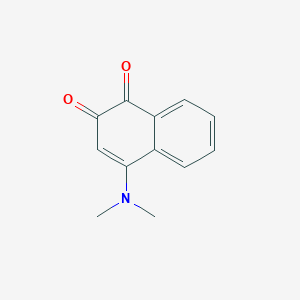

![2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14028618.png)
